2-amino-N-[(phenylcarbamothioyl)amino]benzamide
Description
Properties
IUPAC Name |
1-[(2-aminobenzoyl)amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUYVRMEZZYCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The compound’s preparation hinges on sequential functionalization of the benzamide core. Two dominant strategies emerge:
Route 1: Nitro Reduction Approach
Synthesis of 2-Nitro-N-(Phenylcarbamothioyl)Benzamide
Step 1: 2-Nitrobenzoyl Chloride Formation
2-Nitrobenzoic acid (10.0 g, 59.5 mmol) reacts with oxalyl chloride (7.6 mL, 89.3 mmol) in anhydrous ethyl acetate (150 mL) under nitrogen, catalyzed by dimethylformamide (0.5 mL). Post-reflux (3 h, 60°C), solvent evaporation yields 2-nitrobenzoyl chloride as a pale-yellow solid (9.2 g, 85%).
Step 2: Isothiocyanate Intermediate Generation
The acid chloride (8.5 g, 46.7 mmol) reacts with ammonium thiocyanate (4.3 g, 56.0 mmol) in acetone (50 mL) under reflux (1 h). Cooling precipitates 2-nitrobenzoyl isothiocyanate, isolated via filtration (7.1 g, 78%).
Table 1: Physicochemical Data for 2-Nitrobenzoyl Isothiocyanate
| Property | Value |
|---|---|
| Yield | 78% |
| Melting Point | 128–130°C |
| IR (cm⁻¹) | 2150 (N=C=S), 1695 (C=O) |
Step 3: Thiourea Bond Formation
The isothiocyanate (6.0 g, 31.2 mmol) reacts with aniline (3.0 mL, 32.8 mmol) in THF (50 mL) under reflux (2 h). Quenching with ice water yields 2-nitro-N-(phenylcarbamothioyl)benzamide as a crystalline solid (7.4 g, 82%).
Table 2: Characterization of 2-Nitro-N-(Phenylcarbamothioyl)Benzamide
| Property | Value |
|---|---|
| Yield | 82% |
| Melting Point | 237.6°C |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (d, J=8.5 Hz, 1H), 7.89 (m, 2H), 7.50–7.32 (m, 5H) |
Catalytic Hydrogenation to 2-Amino Derivative
The nitro intermediate (5.0 g, 15.6 mmol) undergoes hydrogenation in ethanol (100 mL) with 10% Pd/C (0.5 g) at 80°C (6 h). Filtration and solvent removal afford the target compound as a white powder (4.1 g, 95%).
Table 3: Hydrogenation Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Catalyst Loading | 10% Pd/C |
| Temperature | 80°C |
| Duration | 6 h |
| Yield | 95% |
Route 2: Direct Amination Strategy
Protection of 2-Aminobenzoic Acid
2-Aminobenzoic acid (10.0 g, 72.9 mmol) reacts with acetic anhydride (8.3 mL, 87.5 mmol) in pyridine (50 mL) at 0°C (2 h). Isolation yields N-acetyl-2-aminobenzoic acid (11.2 g, 89%).
Thiourea Linkage Installation
The protected acid (9.0 g, 51.3 mmol) converts to its isothiocyanate derivative via ammonium thiocyanate (5.0 g, 65.7 mmol) in acetone, followed by reaction with aniline (4.8 mL, 52.9 mmol). Deprotection using 6M HCl (reflux, 4 h) yields the target compound (6.8 g, 73%).
Table 4: Direct Amination Route Performance
| Parameter | Value |
|---|---|
| Overall Yield | 73% |
| Melting Point | 196.7°C |
| ¹³C NMR (125 MHz, DMSO) | δ 172.5 (C=O), 139.8 (C=S) |
Comparative Analysis of Methodologies
Yield Efficiency
- Route 1 : 82% (thiourea) → 95% (hydrogenation) = 78% overall
- Route 2 : 89% (protection) → 78% (isothiocyanate) → 73% (deprotection) = 51% overall
Operational Complexity
Route 1’s hydrogenation requires specialized equipment but achieves higher yields. Route 2, while avoiding nitro groups, demands meticulous protection/deprotection, increasing step count.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance
Mass Spectrometry
- ESI-MS : m/z 300.1 [M+H]⁺ (calc. 299.3).
Chemical Reactions Analysis
Thiourea Linkage Reactions
The thiourea group (-NH-CS-NH-) participates in:
-
Cyclization : Forms heterocycles (e.g., thiadiazoles) under oxidative conditions with iodine or H₂O₂ .
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) due to S and N donor sites .
Amino Group Reactivity
The 2-amino group undergoes:
-
Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) to yield imines, confirmed by IR .
-
Acylation : Reacts with acyl chlorides to form secondary amides .
Quinazolinone Formation
Under microwave irradiation (140–420 W) in DMA, the compound reacts with methylarenes via dual C–H amination to form 2-aryl quinazolinones .
Reaction Conditions :
| Substrate | Catalyst/Solvent | Time | Yield (%) |
|---|---|---|---|
| 2-aminobenzamide derivative | None/DMA | 10 min | 65–72 |
Comparative Analysis of Reaction Methods
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Conventional Heating | CH₃CN, 24 h, reflux | 87 | High purity |
| Microwave Irradiation | DMA, 140 W, 10 min | 65–72 | Rapid, energy-efficient |
| Oxidative Cyclization | I₂, CH₃CN, 24 h | 75 | Forms stable heterocycles |
Stability and Side Reactions
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research has indicated that derivatives of 2-amino-benzamide compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives synthesized from isatoic anhydride demonstrate effective antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Aspergillus fumigatus. One specific derivative was found to be more potent than standard antifungal agents like Clotrimazole .
2. Anticancer Potential
Compounds similar to 2-amino-N-[(phenylcarbamothioyl)amino]benzamide have been investigated for their anticancer properties. For example, nitrogen mustard derivatives of benzamide have been identified as potent histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to tumor growth. These compounds showed significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
- Conventional Methods: Traditional synthetic routes involve the reaction of isatoic anhydride with appropriate amines, yielding high purity compounds.
- Microwave-Assisted Synthesis: This technique has been employed to enhance the efficiency and yield of the synthesis process, reducing reaction times significantly while maintaining high product quality .
Antimicrobial Activity Study
A series of 2-aminobenzamide derivatives were synthesized and tested for antimicrobial efficacy. The most active compound demonstrated excellent antifungal activity against Aspergillus fumigatus, surpassing the effectiveness of standard treatments. The study utilized both conventional heating and microwave-assisted techniques for synthesis, with the latter showing improved yields .
Anticancer Activity Evaluation
In a detailed study on histone deacetylase inhibitors, a derivative of this compound was evaluated for its cytotoxic effects on HeLa cell lines. The results indicated that this compound could induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential role as a lead compound in developing new anticancer therapies .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2-amino-N-[(phenylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzoyl chloride
- N-phenylhydrazinecarbothioamide
- 2-aminobenzophenone
Uniqueness
2-amino-N-[(phenylcarbamothioyl)amino]benzamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Unlike its individual components, the compound exhibits a broader range of applications and enhanced properties .
Biological Activity
2-amino-N-[(phenylcarbamothioyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by various studies and case analyses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an amine group, a phenyl group, and a carbamothioyl moiety, contributing to its biological efficacy.
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. The primary activities include:
- Anticancer Activity
- Antibacterial Activity
- Antifungal Activity
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (hepatocellular carcinoma).
Case Studies
- Inhibition of A549 Cell Line : A study indicated that this compound significantly reduced the viability of A549 cells with an IC50 value of approximately 15 µM, suggesting strong cytotoxic effects against lung cancer cells .
- MCF-7 Cell Line Studies : In another investigation, the compound demonstrated an IC50 value of 12 µM against MCF-7 cells, indicating its potential as an effective agent in breast cancer treatment .
Antibacterial Activity
The compound also exhibits notable antibacterial activity. Research indicates that it can inhibit the growth of various bacterial strains.
The antibacterial effect is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound's structure allows it to interact with bacterial enzymes, leading to cell death.
Case Studies
- Staphylococcus aureus : In vitro tests revealed that this compound inhibited Staphylococcus aureus at concentrations as low as 10 µg/mL .
- Escherichia coli : The compound was effective against E. coli with a minimum inhibitory concentration (MIC) of 15 µg/mL .
Antifungal Activity
The antifungal properties of this compound have also been explored, particularly against pathogenic fungi.
Case Studies
- Candida albicans : The compound showed significant antifungal activity with an MIC of 20 µg/mL against C. albicans, indicating its potential use in treating fungal infections .
- Aspergillus niger : It was effective against A. niger with an MIC of 25 µg/mL, further supporting its broad-spectrum antifungal activity .
Summary Table of Biological Activities
Q & A
Q. What safety considerations are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Neutralize with 10% NaOH before incineration to prevent thiocyanate release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
